The Chemical Structure, Synthesis, and Applications of 2-Ethylquinoline-8-carboxylic Acid: A Technical Guide
The Chemical Structure, Synthesis, and Applications of 2-Ethylquinoline-8-carboxylic Acid: A Technical Guide
Executive Summary
2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry and transition-metal catalysis[1][2]. Characterized by a quinoline core substituted with an ethyl group at the C2 position and a carboxylic acid at the C8 position, this molecule exhibits unique stereoelectronic properties. The proximity of the 8-carboxylic acid to the quinoline nitrogen enables bidentate (N, O) coordination, making it an ideal ligand for transition metals[2]. Furthermore, 2-substituted quinoline-8-carboxylic acid derivatives are critical precursors in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, antimicrobial agents, and fluorescent probes[3][4].
This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and protocols for downstream derivatization.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 2-Ethylquinoline-8-carboxylic acid dictates its chemical behavior. The 2-ethyl substitution introduces steric bulk adjacent to the nitrogen, which can modulate the binding kinetics in metalloenzymes or synthetic metal complexes. Crucially, the 8-carboxylic acid moiety engages in strong intramolecular hydrogen bonding with the quinoline nitrogen. This pseudo-six-membered ring stabilization lowers the basicity of the nitrogen and alters the pKa of the carboxylic acid, directly impacting its aqueous solubility and requiring specific isoelectric point (pI) adjustments during purification.
Table 1: Physicochemical Properties of 2-Ethylquinoline-8-carboxylic acid
| Property | Value |
| Chemical Name | 2-Ethylquinoline-8-carboxylic acid |
| CAS Number | 1312339-14-2[1] |
| Molecular Formula | C12H11NO2[1] |
| Molecular Weight | 201.22 g/mol [1] |
| SMILES String | CCc1ccc2c(n1)c(ccc2)C(=O)O[5] |
| Hydrogen Bond Donors | 1.0[6] |
| Hydrogen Bond Acceptors | 3.0[6] |
| Fraction Csp3 | 0.09[6] |
| Rotatable Bonds | 2[6] |
Mechanistic Synthesis Pathway: The Modified Doebner-Miller Approach
The de novo construction of the 2-ethylquinoline-8-carboxylic acid core is most efficiently achieved via a modified Doebner-Miller reaction. By utilizing 2-aminobenzoic acid (anthranilic acid) as the starting aniline, the 8-carboxylic acid moiety is pre-installed, circumventing the need for late-stage, sterically hindered functionalization of the quinoline ring[2].
The reaction with 2-pentenal (an α,β-unsaturated aldehyde) proceeds through a cascade mechanism:
-
Schiff Base Formation & Conjugate Addition: The primary amine of anthranilic acid attacks the aldehyde, while subsequent conjugate addition to the α,β-unsaturated system forms a secondary amine intermediate.
-
Electrophilic Aromatic Substitution (EAS): Acid-catalyzed cyclization occurs at the unsubstituted ortho-position (C6 of the original benzoic acid), forming a 1,2-dihydroquinoline intermediate.
-
Oxidative Aromatization: An oxidant (e.g., Iodine) facilitates the removal of two hydrogen atoms, driving the system to the thermodynamically stable aromatic quinoline.
Mechanistic workflow of 2-Ethylquinoline-8-carboxylic acid synthesis via Doebner-Miller cascade.
Protocol 1: Self-Validating Synthesis of 2-Ethylquinoline-8-carboxylic acid
Rationale & Causality: Traditional Doebner-Miller conditions often lead to severe polymerization of the aliphatic aldehyde. This protocol utilizes a biphasic solvent system and low-temperature addition to suppress side reactions, followed by iodine-catalyzed aromatization.
-
Initiation: In a round-bottom flask, suspend 2-aminobenzoic acid (10 mmol) in a biphasic mixture of toluene (20 mL) and 6M HCl (10 mL).
-
Controlled Addition: Cool the mixture to 0°C. Add 2-pentenal (12 mmol) dropwise over 30 minutes. Causality: Low temperature prevents the exothermic runaway polymerization of 2-pentenal.
-
Catalytic Oxidation: Add molecular iodine (1 mmol, 10 mol%) to the reaction mixture.
-
Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 100°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Isoelectric Workup (Self-Validation): Cool to room temperature. Separate the aqueous layer. Carefully adjust the pH of the aqueous layer to ~4.5 using saturated NaHCO 3 . Causality: The product is amphoteric; pH 4.5 represents its isoelectric point where zwitterionic solubility is minimized, causing the pure product to precipitate out of the solution.
-
Isolation: Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted aldehyde and iodine, and dry under vacuum.
Pharmacological & Catalytic Applications
The bifunctional nature of 2-Ethylquinoline-8-carboxylic acid allows it to serve as a versatile branching point in both materials science and pharmacology.
-
Transition Metal Catalysis: The spatial arrangement of the quinoline nitrogen and the 8-carboxylic acid creates an optimal bidentate pocket. Derivatives are utilized to synthesize novel oxorhenium(V) complexes and chiral ruthenium (Ru) or copper (Cu) ligands for asymmetric transfer hydrogenation and cyclopropanation[2].
-
Medicinal Chemistry: 2-substituted quinoline-8-carboxylic acid amides are potent inhibitors of poly(ADP-ribose) synthetase (PARP), a critical enzyme in DNA repair targeted in oncology[4]. Additionally, the quinoline core is a recognized pharmacophore for antimicrobial and antimalarial agents[2][7].
Divergent application pathways of the 2-Ethylquinoline-8-carboxylic acid scaffold.
Protocol 2: Amide Coupling for Pharmacophore Derivatization
Rationale & Causality: The 8-carboxylic acid is highly sterically hindered by the adjacent quinoline ring and the 2-ethyl group's conformational space. Furthermore, intramolecular H-bonding reduces the nucleophilicity of the carboxylate. Standard coupling agents (e.g., EDC/HOBt) often fail or provide low yields. This protocol utilizes HATU, which forms a highly reactive 7-aza-HOAt ester intermediate, driving the reaction forward[8].
-
Activation: Dissolve 2-Ethylquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: The excess base disrupts the intramolecular hydrogen bonding and fully deprotonates the acid.
-
Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15-20 minutes until the solution turns pale yellow, indicating the formation of the active OAt ester.
-
Amination: Add the target primary or secondary amine (1.2 equiv). Stir for 4-6 hours.
-
Workup: Quench with water to precipitate the amide. If the amide is highly lipophilic, extract with Ethyl Acetate (3x), wash with 5% LiCl (to remove residual DMF), dry over Na 2 SO 4 , and purify via flash column chromatography.
References
-
Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as Potential Antimicrobial Agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: 2-Substituted Quinoline-8-Carboxylic Acid Amide Derivative (PARP Inhibitors) Source: Weblio URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. guidechem.com [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 「ちみじるさんごうせいこうそそがいやく」の英語・英語例文・英語表現 - Weblio和英辞書 [ejje.weblio.jp]
- 5. appchemical.com [appchemical.com]
- 6. CAS:120221-69-4, 3-乙酰基吲哚嗪-1-羧酸-毕得医药 [bidepharm.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
